

Application Notes: Mass Spectrometry

Fragmentation Analysis of Methyl 3,5-di-tert-butylsalicylate

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Compound of Interest

Compound Name: *Methyl 3,5-di-tert-butylsalicylate*

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Abstract

This document provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of **Methyl 3,5-di-tert-butylsalicylate**. The fragmentation pathways are elucidated based on established principles of mass spectrometry, including the influence of the ortho-hydroxyl group (ortho-effect) and the fragmentation of tert-butyl substituents. A generalized experimental protocol for acquiring the mass spectrum of this compound is also presented. This information is valuable for the identification and characterization of **Methyl 3,5-di-tert-butylsalicylate** in complex matrices.

Introduction

Methyl 3,5-di-tert-butylsalicylate ($C_{16}H_{24}O_3$, MW: 264.36 g/mol) is an aromatic ester with potential applications in various fields, including fragrance and as a UV absorber.^[1] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation pattern is essential for unambiguous identification. The presence of a hydroxyl group ortho to the methyl ester functionality is known to significantly influence the fragmentation cascade, a phenomenon referred to as the "ortho-effect".^{[2][3]} This, combined with the fragmentation of the two tert-butyl groups, leads to a characteristic mass spectrum.

Predicted Fragmentation Pattern

The electron ionization mass spectrum of **Methyl 3,5-di-tert-butylsalicylate** is expected to be characterized by a series of fragmentation events originating from the molecular ion ($M^{+}\cdot$) at m/z 264. The key fragmentation pathways are detailed below and summarized in Table 1.

A primary and highly characteristic fragmentation pathway for ortho-hydroxy substituted methyl esters, such as salicylates, is the "ortho-effect," which involves the elimination of a molecule of methanol (CH_3OH) from the molecular ion.^[4] This is anticipated to be a significant fragmentation route for **Methyl 3,5-di-tert-butylsalicylate**.

Another major fragmentation process is the loss of a methyl radical ($\cdot CH_3$) from one of the tert-butyl groups, leading to the formation of a stable tertiary carbocation. This is a common fragmentation for molecules containing tert-butyl substituents. Subsequent loss of a second methyl radical or other neutral fragments can also occur.

Alpha-cleavage, a typical fragmentation for esters, involves the loss of the methoxy radical ($\cdot OCH_3$) from the molecular ion.^{[5][6][7]} This results in the formation of an acylium ion.

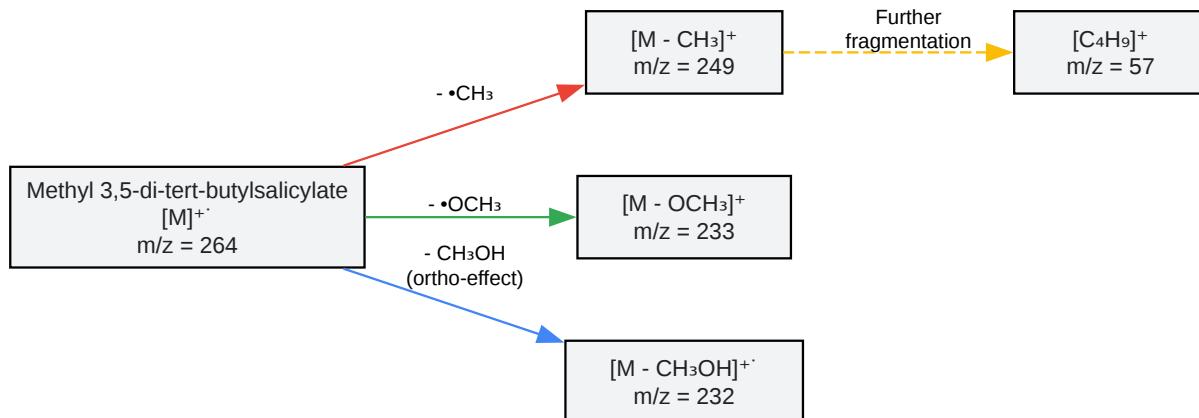
The following table summarizes the predicted major fragment ions for **Methyl 3,5-di-tert-butylsalicylate**.

m/z	Proposed Ion Structure	Formation Pathway	Relative Abundance (Predicted)
264	$[M]^{+\cdot}$	Molecular Ion	Moderate
249	$[M - \text{CH}_3]^{+\cdot}$	Loss of a methyl radical from a tert-butyl group	Major
233	$[M - \text{OCH}_3]^{+\cdot}$	Alpha-cleavage: Loss of a methoxy radical	Minor
232	$[M - \text{CH}_3\text{OH}]^{+\cdot}$	"Ortho-effect": Elimination of methanol	Major
217	$[M - \text{CH}_3 - \text{CH}_3\text{OH}]^{+\cdot}$	Loss of methanol from the $[M - \text{CH}_3]^{+\cdot}$ ion	Minor
207	$[M - \text{C}_4\text{H}_9]^{+\cdot}$	Loss of a tert-butyl radical	Minor
57	$[\text{C}_4\text{H}_9]^{+\cdot}$	tert-Butyl cation	Major

Table 1: Predicted significant fragment ions in the electron ionization mass spectrum of **Methyl 3,5-di-tert-butylsalicylate**.

Fragmentation Pathway Diagram

The logical relationship of the key fragmentation steps is illustrated in the following diagram.



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Caption: Predicted EI fragmentation pathway of **Methyl 3,5-di-tert-butylsalicylate**.

Experimental Protocol

The following is a general protocol for the analysis of **Methyl 3,5-di-tert-butylsalicylate** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation 1.1. Prepare a stock solution of **Methyl 3,5-di-tert-butylsalicylate** in a high-purity volatile solvent (e.g., methanol, ethyl acetate, or dichloromethane) at a concentration of 1 mg/mL. 1.2. Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

2. GC-MS System and Conditions 2.1. Gas Chromatograph:

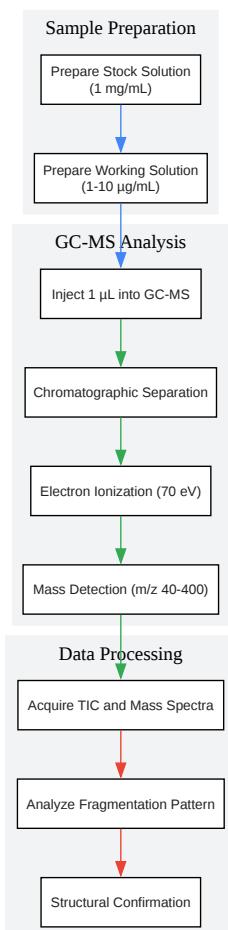
- Injection Port: Split/splitless injector.
- Injector Temperature: 250-280 °C.
- Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-polymethylsiloxane).
- Oven Temperature Program:
 - Initial temperature: 50-100 °C, hold for 1-2 minutes.
 - Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

- Final hold: Hold at the final temperature for 5-10 minutes.

3. Data Acquisition and Analysis 3.1. Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to **Methyl 3,5-di-tert-butylsalicylate**. 3.2. Identify the molecular ion peak and major fragment ions. 3.3. Compare the acquired spectrum with a reference library spectrum if available. 3.4. Analyze the fragmentation pattern to confirm the structure of the analyte.

Experimental Workflow

The overall workflow for the GC-MS analysis is depicted in the following diagram.



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